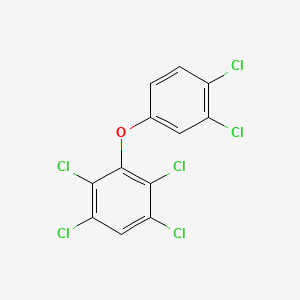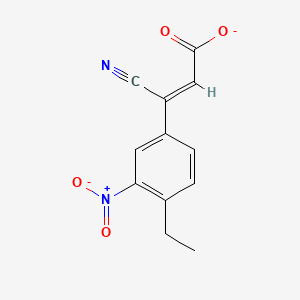
(Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate is an organic compound characterized by its cyano and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-ethyl-3-nitrobenzaldehyde and malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and scalability. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like amines or alcohols, solvents like dimethylformamide.
Major Products Formed
Oxidation: 3-amino-3-(4-ethyl-3-nitrophenyl)prop-2-enoate.
Reduction: 3-(4-ethyl-3-nitrophenyl)prop-2-enamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, (Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized derivatives.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for the development of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to create new drug candidates with therapeutic properties.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
3-cyano-3-(4-methyl-3-nitrophenyl)prop-2-enoate: A similar compound with a methyl group instead of an ethyl group.
3-cyano-3-(4-ethyl-3-aminophenyl)prop-2-enoate: A derivative where the nitro group is replaced by an amino group.
Uniqueness
(Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate is unique due to its specific spatial configuration (Z-isomer) and the presence of both cyano and nitro functional groups
Propiedades
Fórmula molecular |
C12H9N2O4- |
|---|---|
Peso molecular |
245.21 g/mol |
Nombre IUPAC |
(Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H10N2O4/c1-2-8-3-4-9(5-11(8)14(17)18)10(7-13)6-12(15)16/h3-6H,2H2,1H3,(H,15,16)/p-1/b10-6+ |
Clave InChI |
XMHMQLXUPVUQGZ-UXBLZVDNSA-M |
SMILES isomérico |
CCC1=C(C=C(C=C1)/C(=C/C(=O)[O-])/C#N)[N+](=O)[O-] |
SMILES canónico |
CCC1=C(C=C(C=C1)C(=CC(=O)[O-])C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


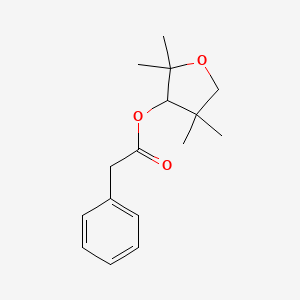
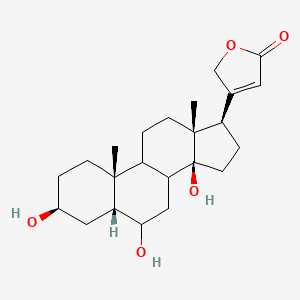

![Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate](/img/structure/B13739847.png)
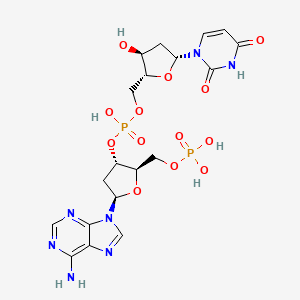
![4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine](/img/structure/B13739872.png)
![6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13739873.png)

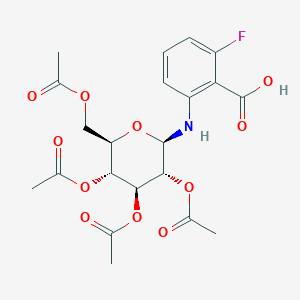
![2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)
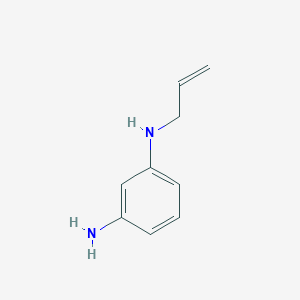
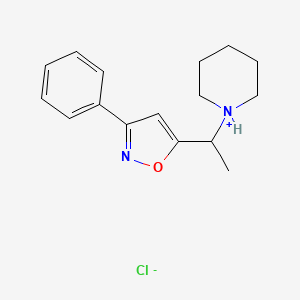
![[4-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B13739930.png)
